Cas no 878292-19-4 (4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone)
878292-19-4 structure
Product Name:4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone
CAS-nummer:878292-19-4
MF:C12H12ClFN2O2
MW:270.687285423279
CID:1082399
PubChem ID:52988151
Update Time:2025-04-20
4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone Chemische en fysische eigenschappen
Naam en identificatie
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- 4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone
- 4-(2-chloroacetyl)-7-fluoro-3,3-dimethyl-1H-quinoxalin-2-one
- 878292-19-4
- 4-(2-chloroacetyl)-7-fluoro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
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- Inchi: 1S/C12H12ClFN2O2/c1-12(2)11(18)15-8-5-7(14)3-4-9(8)16(12)10(17)6-13/h3-5H,6H2,1-2H3,(H,15,18)
- InChI-sleutel: PGNMEEVIBHPLQN-UHFFFAOYSA-N
- LACHT: ClCC(N1C2C=CC(=CC=2NC(C1(C)C)=O)F)=O
Berekende eigenschappen
- Exacte massa: 270.0571335g/mol
- Monoisotopische massa: 270.0571335g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 1
- Complexiteit: 375
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.6
- Topologisch pooloppervlak: 49.4Ų
4-(Chloroacetyl)-7-fluoro-3,4-dihydro-3,3-dimethyl-2(1H)-quinoxalinone Gerelateerde literatuur
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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